molecular formula C28H26N4O4 B2553045 Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 512838-93-6

Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2553045
CAS No.: 512838-93-6
M. Wt: 482.54
InChI Key: DMJGAIYGGDJOGZ-UHFFFAOYSA-N
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Description

Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic molecule notable for its multi-ring structure and potential applications in medicinal chemistry. The intricate arrangement of benzyl, methoxyphenyl, and triazolopyrimidine groups imbues this compound with unique chemical and physical properties.

Mechanism of Action

Target of Action

The primary target of Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

This compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, or programmed cell death .

Pharmacokinetics

These properties can help predict the compound’s bioavailability and its potential as a therapeutic agent .

Result of Action

The result of this compound’s action is the significant inhibition of cell growth and the induction of apoptosis . This is achieved through its interaction with CDK2 and the subsequent disruption of the cell cycle .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a chemical reaction that may be involved in the synthesis or metabolism of the compound, can be catalyzed by acids, bases, and is accelerated by heat or light . Furthermore, the nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key starting materials include benzyl chloride, 4-(benzyloxy)-3-methoxybenzaldehyde, and various triazolopyrimidine derivatives. Standard organic chemistry techniques like nucleophilic substitution and condensation reactions are employed.

Industrial Production Methods: : For large-scale production, optimization of these synthetic routes is crucial. Industrial methods may involve continuous flow chemistry to enhance yield and efficiency, coupled with rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, especially at the methoxyphenyl moiety.

  • Reduction: : Selective reduction can alter the triazolopyrimidine ring, impacting biological activity.

  • Substitution: : The benzyl and benzyloxy groups are susceptible to electrophilic and nucleophilic substitutions, respectively.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products: : Reaction outcomes vary but often lead to derivatives with modified functional groups, impacting solubility and reactivity.

Scientific Research Applications

This compound finds use in diverse fields:

  • Chemistry: : As a precursor in organic synthesis and a tool for studying reaction mechanisms.

  • Biology: : For probing enzyme interactions and studying metabolic pathways.

  • Industry: : Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: : Lacks the methoxy and benzyloxy groups, altering its reactivity and biological profile.

  • Benzyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: : Shares the methoxy group but differs in overall molecular architecture.

Uniqueness: : Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which significantly influences its pharmacokinetics and dynamics, making it a molecule of interest for further study.

Properties

IUPAC Name

benzyl 7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-19-25(27(33)36-17-21-11-7-4-8-12-21)26(32-28(31-19)29-18-30-32)22-13-14-23(24(15-22)34-2)35-16-20-9-5-3-6-10-20/h3-15,18,26H,16-17H2,1-2H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJGAIYGGDJOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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